molecular formula C9H9NO3 B1581659 4-(N-Methylformamido)benzoic acid CAS No. 51865-84-0

4-(N-Methylformamido)benzoic acid

Cat. No.: B1581659
CAS No.: 51865-84-0
M. Wt: 179.17 g/mol
InChI Key: WEMYEQBKRODOGB-UHFFFAOYSA-N
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Description

4-(N-Methylformamido)benzoic acid is an organic compound with the molecular formula C9H9NO3 It is a derivative of benzoic acid, where the carboxyl group is substituted with a formamido group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(N-Methylformamido)benzoic acid typically involves the reaction of 4-aminobenzoic acid with formic acid and formaldehyde. The reaction proceeds through the formation of an intermediate, which is then methylated to yield the final product. The reaction conditions generally include heating the mixture under reflux to facilitate the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions: 4-(N-Methylformamido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamido group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are commonly employed.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

4-(N-Methylformamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(N-Methylformamido)benzoic acid involves its interaction with specific molecular targets. The formamido group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

    Benzoic Acid: The parent compound, which lacks the formamido group.

    4-Aminobenzoic Acid: A precursor in the synthesis of 4-(N-Methylformamido)benzoic acid.

    4-Formylbenzoic Acid: Another derivative of benzoic acid with a formyl group.

Uniqueness: this compound is unique due to the presence of the formamido group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other benzoic acid derivatives.

Properties

IUPAC Name

4-[formyl(methyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-10(6-11)8-4-2-7(3-5-8)9(12)13/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMYEQBKRODOGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00297099
Record name 4-(N-Methylformamido)benzoic acid
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Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51865-84-0
Record name 4-(Formylmethylamino)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51865-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 114013
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Record name 51865-84-0
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114013
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Record name 4-(N-Methylformamido)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Formyl-methyl-amino-benzoic acid
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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